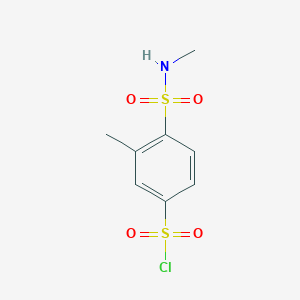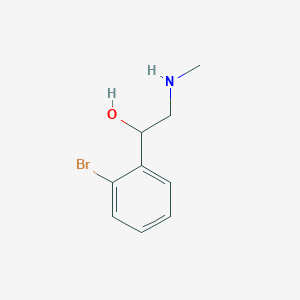
1-Amino-3-(4-chlorophenyl)propan-2-ol
Descripción general
Descripción
“1-Amino-3-(4-chlorophenyl)propan-2-ol” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of “1-Amino-3-(4-chlorophenyl)propan-2-ol” is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . Another method involves the preparation of 3-(4-chlorophenyl)propan-1-ol using a slurry of LAH in dry THF .
Molecular Structure Analysis
The molecular formula of “1-Amino-3-(4-chlorophenyl)propan-2-ol” is C9H12ClNO . The molecular weight is 185.65 . The InChI key is JGNACDMQJLVKIU-VIFPVBQESA-N .
Chemical Reactions Analysis
The preparation of “1-Amino-3-(4-chlorophenyl)propan-2-ol” involves the reaction of alcohols . A common method of synthesis involves reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups .
Physical And Chemical Properties Analysis
“1-Amino-3-(4-chlorophenyl)propan-2-ol” is a colorless to slightly yellow solid . It can be dissolved in water and many organic solvents . The compound has a melting point of 58-62 °C and a boiling point of 323 °C .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound is used as a building block in the synthesis of pharmaceuticals . Its structure is amenable to modifications that can lead to the development of new drugs, particularly in the realm of central nervous system disorders and pain management. Researchers can attach different functional groups to the compound’s base structure, exploring its efficacy and safety as a potential medication.
Organic Synthesis
As a versatile chemical, it serves as an intermediate in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical reactions. This is crucial for synthesizing new compounds with potential applications in materials science and as catalysts in industrial processes.
Analytical Research
In analytical chemistry, this compound can be used as a reference material for chromatography and mass spectrometry . It helps in the identification and quantification of similar compounds within complex mixtures, aiding in the purity assessment of pharmaceuticals.
Chemical Education
Due to its relatively simple structure and reactivity, “1-Amino-3-(4-chlorophenyl)propan-2-ol” is an excellent candidate for educational purposes . It can be used in teaching laboratories to demonstrate various organic reactions and synthesis techniques to students.
Material Science
Researchers can utilize this compound in the development of new materials. By incorporating it into polymers or other macromolecules, it’s possible to alter the physical properties of these materials, such as flexibility, durability, and reactivity.
Drug Discovery
This compound’s role in drug discovery is significant. It can be used in high-throughput screening assays to find new drug candidates. Its interactions with various biological targets can be studied to understand the pharmacodynamics and pharmacokinetics of new therapeutic agents.
Mecanismo De Acción
Mode of Action
The chlorophenyl group may participate in hydrophobic interactions, while the amino group may form hydrogen bonds or ionic interactions, influencing the activity of the target molecule .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
The action, efficacy, and stability of 1-Amino-3-(4-chlorophenyl)propan-2-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-3-(4-chlorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSZJASWITXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-chlorophenyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)




![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)





![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)
